molecular formula C7H6F3NO2 B1447374 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227601-32-2

2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1447374
CAS RN: 1227601-32-2
M. Wt: 193.12 g/mol
InChI Key: OGHSRBUQWNOQDU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine are largely influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The biological activities of fluorine-containing compounds are considered to be derived from these unique properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine are influenced by the presence of the fluorine atom and the pyridine moiety . The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Electrophilic Substitution and Nitration

2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine, similar to its related compounds, is involved in electrophilic substitution reactions. Katritzky et al. (1970) observed that 3-hydroxy- and 3-methoxy-pyridine undergo nitration as their corresponding conjugate acids at the 2-position, indicating a potential pathway for functional group modification in the pyridine ring (Katritzky, Tarhan, & Tarhan, 1970).

Synthesis and Molecular Structure Analysis

Silva et al. (1997) synthesized new heterocyclic ligands, including 2,6-bis-(2′-hydroxyphenyl)pyridine, and analyzed their molecular structures. This research underscores the importance of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine derivatives in forming complex molecular structures (Silva et al., 1997).

Halogenation Studies

Canibano et al. (2001) investigated the regioselective halogenation of hydroxy and methoxy pyridines, providing insights into the chemical behavior and potential applications of compounds like 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine in chemical synthesis (Canibano et al., 2001).

Uranyl Complex Formation

Masci and Thuéry (2005) studied uranyl complexes with pyridine-2,6-dicarboxylato ligand, which relates to the chemistry of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine in forming metal-organic complexes (Masci & Thuéry, 2005).

Corrosion Inhibition Studies

Ansari et al. (2015) explored the use of pyridine derivatives as corrosion inhibitors, providing a potential application for 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).

Coordination Compounds

Zhang et al. (1991) prepared coordination compounds using pyridinones with various aryl substituents, highlighting the potential of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine in forming coordination compounds (Zhang, Rettig, & Orvig, 1991).

Future Directions

The future directions for the research and application of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-4-2-5(7(8,9)10)11-6(12)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHSRBUQWNOQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246844
Record name 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227601-32-2
Record name 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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